N-(4-乙酰氨基苯基)-1,3-二甲基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

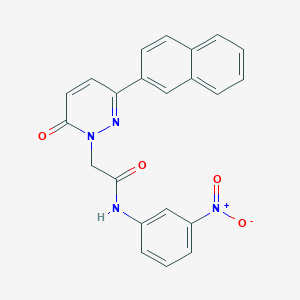

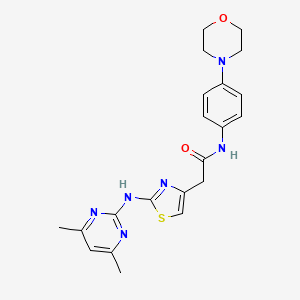

N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as ADPC or ADPCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the pyrazole family and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.

科学研究应用

新型潜在抗精神病药

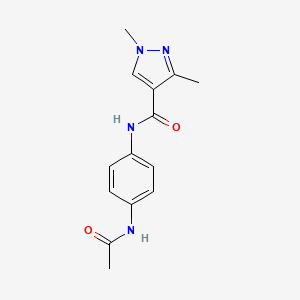

一项研究探索了 1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇的合成和药理学评价,其中与 N-(4-乙酰氨基苯基)-1,3-二甲基-1H-吡唑-4-甲酰胺 相关的化合物被检查其抗精神病样特性。发现这些化合物可以减少小鼠的自发运动而不引起共济失调,并且不与 D2 多巴胺受体结合,表明抗精神病作用的新型作用机制 (Wise 等人,1987)。

抗肿瘤活性和分子对接

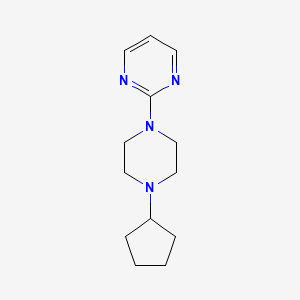

另一项研究重点关注嘧啶并吡唑衍生物的合成,研究了它们对 HepG2 细胞系的抗肿瘤活性。该研究包括分子对接和 DFT 研究,以评估这些化合物的相互作用能和稳定性,突出了 N-(4-乙酰氨基苯基)-1,3-二甲基-1H-吡唑-4-甲酰胺衍生物作为抗肿瘤剂的潜力 (Fahim 等人,2019)。

新型异恶唑啉和异恶唑衍生物

进行了通过 [3+2] 环加成合成 N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物的新型异恶唑啉和异恶唑的合成研究。这项工作展示了吡唑衍生物在合成可能具有各种科学应用(包括新材料或药物的开发)的化合物方面的多功能性 (Rahmouni 等人,2014)。

抗菌活性

一项关于基于四氢苯并噻吩部分的新噻唑和吡唑衍生物的合成和抗菌活性的研究突出了此类化合物的抗菌潜力。这些发现表明在开发新的抗菌剂以对抗耐药菌株方面有应用 (Gouda 等人,2010)。

新型合成方法

吡唑-4-甲酰胺的新合成方法的开发代表了另一个重要的研究领域。这些方法可以更有效地促进吡唑衍生物的生产,这对于药物开发和材料科学应用都至关重要 (Jachak 等人,2010)。

作用机制

Target of Action

The primary target of N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide acts as a potent and selective reversible inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and fever generation . Therefore, the inhibition of this pathway leads to a reduction in these responses .

Result of Action

The molecular and cellular effects of N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide’s action primarily involve the reduction of inflammation and pain . By inhibiting the production of prostaglandins, which are key mediators of these processes, the compound can effectively alleviate symptoms associated with inflammatory conditions .

Action Environment

The action, efficacy, and stability of N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . It is recommended to store the compound at 2-8°C in an airtight container, protected from light . After opening, the concentration may change due to loss of solvent

安全和危害

属性

IUPAC Name |

N-(4-acetamidophenyl)-1,3-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-9-13(8-18(3)17-9)14(20)16-12-6-4-11(5-7-12)15-10(2)19/h4-8H,1-3H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQKTLDYVOWVLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2986555.png)

![2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2986556.png)

![N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2986564.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2986567.png)

![4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2986569.png)

![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2986575.png)